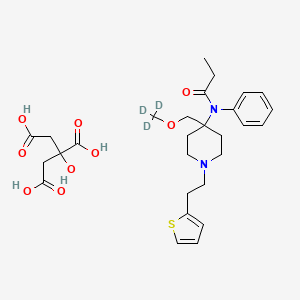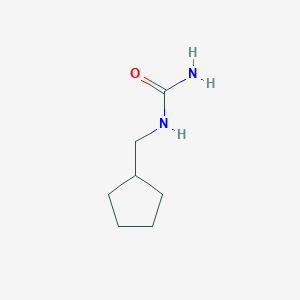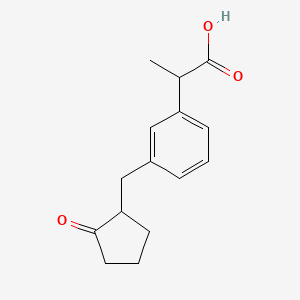![molecular formula C41H38FN7O7S B15295238 N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide](/img/structure/B15295238.png)
N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide” is a complex organic compound that features multiple functional groups, including benzodioxole, thiazole, oxadiazole, and piperazine. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural motifs. Common synthetic routes may include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Thiazole Ring Construction: This might involve the cyclization of a thioamide with an α-haloketone.
Oxadiazole Formation: This can be synthesized via the reaction of a hydrazide with a carboxylic acid derivative.
Piperazine Introduction: This step could involve the nucleophilic substitution of a halogenated precursor with piperazine.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating the transformation of other molecules.
Materials Science: Its unique structure could be used in the design of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound might act as an inhibitor of specific enzymes, making it a potential lead compound in drug discovery.
Receptor Binding: Its structure could allow it to bind to specific biological receptors, influencing cellular signaling pathways.
Medicine
Drug Development: The compound’s potential biological activities make it a candidate for the development of new therapeutic agents.
Diagnostics: It could be used in the design of diagnostic tools for detecting specific biomolecules.
Industry
Chemical Synthesis: The compound might be used as an intermediate in the synthesis of other complex molecules.
Polymer Science: Its structure could be incorporated into polymers to impart specific properties.
作用機序
The mechanism by which the compound exerts its effects depends on its interaction with specific molecular targets. This could involve:
Binding to Enzymes: Inhibiting their activity by blocking the active site.
Interacting with Receptors: Modulating signaling pathways by binding to receptor sites.
Altering Cellular Processes: Affecting cellular functions by interacting with key biomolecules.
類似化合物との比較
Similar Compounds
Benzodioxole Derivatives: Compounds with similar benzodioxole moieties.
Thiazole Derivatives: Compounds featuring thiazole rings.
Oxadiazole Derivatives: Molecules containing oxadiazole structures.
Piperazine Derivatives: Compounds with piperazine rings.
Uniqueness
The uniqueness of “N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide” lies in its combination of multiple functional groups, which can confer unique chemical and biological properties not found in simpler molecules.
特性
分子式 |
C41H38FN7O7S |
|---|---|
分子量 |
791.8 g/mol |
IUPAC名 |
N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C41H38FN7O7S/c42-31-7-10-33(11-8-31)52-23-27-1-4-29(5-2-27)41-45-39(56-47-41)22-49-15-13-48(14-16-49)21-38(51)46-43-20-30-6-9-34(19-35(30)50)53-24-32-25-57-40(44-32)18-28-3-12-36-37(17-28)55-26-54-36/h1-12,17,19-20,25,50H,13-16,18,21-24,26H2,(H,46,51)/b43-20+ |
InChIキー |
UBTUDBNKVUIOLS-PZUSPJSTSA-N |
異性体SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CC=C(C=C3)COC4=CC=C(C=C4)F)CC(=O)N/N=C/C5=C(C=C(C=C5)OCC6=CSC(=N6)CC7=CC8=C(C=C7)OCO8)O |
正規SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CC=C(C=C3)COC4=CC=C(C=C4)F)CC(=O)NN=CC5=C(C=C(C=C5)OCC6=CSC(=N6)CC7=CC8=C(C=C7)OCO8)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


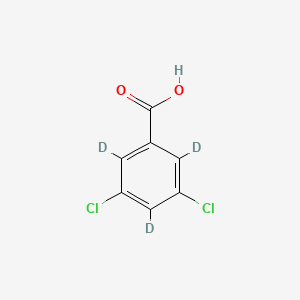
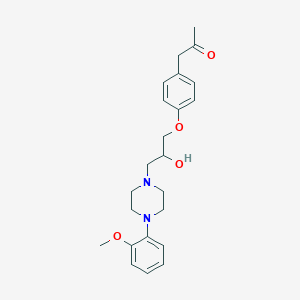
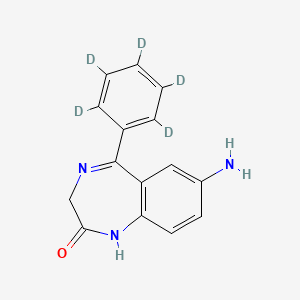
![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
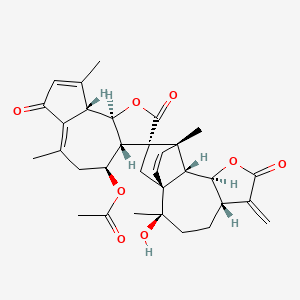
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
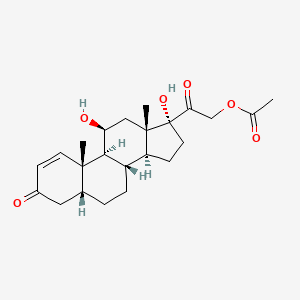

![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)

